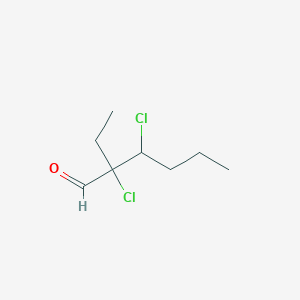
Hexanal, 2,3-dichloro-2-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanal, 2,3-dichloro-2-ethyl- is an organic compound with a complex structure. It belongs to the class of aldehydes, characterized by the presence of a formyl group (-CHO). This compound is notable for its unique combination of chlorine and ethyl groups attached to the hexanal backbone, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanal, 2,3-dichloro-2-ethyl- typically involves the chlorination of hexanal. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions, including temperature and pressure, are carefully controlled to ensure selective chlorination at the 2 and 3 positions.
Industrial Production Methods
On an industrial scale, the production of Hexanal, 2,3-dichloro-2-ethyl- may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexanal, 2,3-dichloro-2-ethyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
Oxidation: 2,3-dichloro-2-ethylhexanoic acid.
Reduction: 2,3-dichloro-2-ethylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hexanal, 2,3-dichloro-2-ethyl- finds applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a bioactive molecule.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Hexanal, 2,3-dichloro-2-ethyl- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atoms may also participate in electrophilic reactions, further contributing to the compound’s biological activity.
Comparison with Similar Compounds
Hexanal, 2,3-dichloro-2-ethyl- can be compared with other chlorinated aldehydes, such as:
Hexanal, 2-chloro-2-ethyl-: Lacks the additional chlorine atom at the 3 position, resulting in different reactivity and properties.
Hexanal, 3-chloro-2-ethyl-: Chlorine substitution at the 3 position only, leading to variations in chemical behavior.
Hexanal, 2,3-dichloro-: Absence of the ethyl group, which affects the compound’s steric and electronic characteristics.
The presence of both chlorine and ethyl groups in Hexanal, 2,3-dichloro-2-ethyl- makes it unique, providing a distinct set of chemical and biological properties that differentiate it from similar compounds.
Properties
CAS No. |
91651-75-1 |
|---|---|
Molecular Formula |
C8H14Cl2O |
Molecular Weight |
197.10 g/mol |
IUPAC Name |
2,3-dichloro-2-ethylhexanal |
InChI |
InChI=1S/C8H14Cl2O/c1-3-5-7(9)8(10,4-2)6-11/h6-7H,3-5H2,1-2H3 |
InChI Key |
VBTHSHMKRYTTTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CC)(C=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


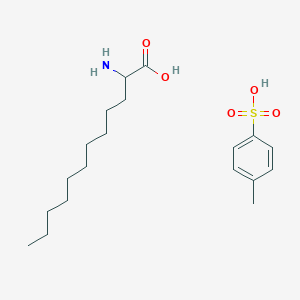

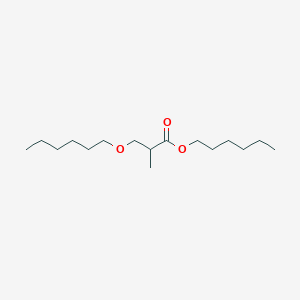
![N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea](/img/structure/B14355543.png)


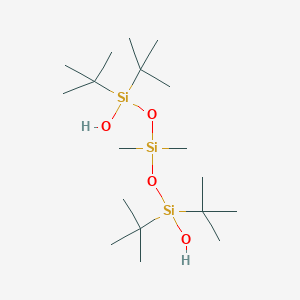
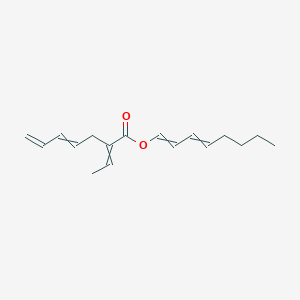

![4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355587.png)

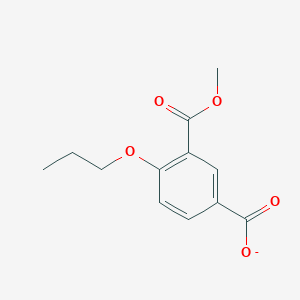
![4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355595.png)
![2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol](/img/structure/B14355605.png)
